1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15777030
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16FN5 |
|---|---|
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H16FN5/c1-9-11(8-14-17(9)6-4-12)13-7-10-3-5-16(2)15-10/h3,5,8,13H,4,6-7H2,1-2H3 |
| Standard InChI Key | SSSPDBBMPXHNQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1CCF)NCC2=NN(C=C2)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-(2-Fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (molecular formula: C₁₁H₁₆FN₅, molecular weight: 237.28 g/mol) features two pyrazole rings interconnected via a methyleneamine linker. The primary pyrazole ring (positioned at 1H-pyrazol-4-amine) is substituted with a 2-fluoroethyl group at the N1 position and a methyl group at C5. The secondary pyrazole (1-methyl-1H-pyrazol-3-yl) is attached to the methyleneamine group, creating a bifunctional structure. This arrangement enhances electronic delocalization and steric interactions, critical for binding to biological targets.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically follows a multi-step protocol:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields the 5-methyl-1H-pyrazol-4-amine core.
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N-Alkylation: Treatment with 1-bromo-2-fluoroethane in dimethylformamide (DMF) introduces the 2-fluoroethyl group at N1, requiring anhydrous conditions and catalytic sodium hydride.
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Methyleneamine Linkage: Coupling the secondary pyrazole (1-methyl-1H-pyrazol-3-yl-methanol) via reductive amination using sodium cyanoborohydride completes the structure.
Optimization Challenges
Key challenges include minimizing side reactions during alkylation (e.g., over-alkylation) and ensuring regioselectivity in pyrazole substitution. Continuous flow reactors have been employed to enhance reaction control, achieving yields >75% and purity >98%.
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Pyrazole formation | Hydrazine, ethyl acetoacetate | Ethanol, reflux, 6h | 85% |
| N-Alkylation | 1-Bromo-2-fluoroethane, NaH | DMF, 0°C → RT, 12h | 72% |
| Reductive amination | NaBH₃CN, MeOH | RT, 24h | 68% |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation <5% under ambient conditions over six months, though prolonged exposure to light induces fluorinated side-chain cleavage.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C, consistent with its amorphous solid state.
| Property | Value |
|---|---|
| Molecular Weight | 237.28 g/mol |
| LogP (Octanol-Water) | 1.8 |
| pKa (Predicted) | 4.2 (pyrazole NH) |
| Hazard | Precaution |
|---|---|
| Skin Irritation | Use nitrile gloves and fume hood |
| Environmental Toxicity | Avoid aqueous disposal; incinerate at >800°C |
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